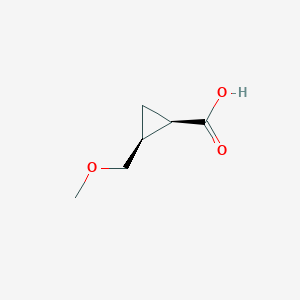

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

Beschreibung

(1R,2S)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a carboxylic acid group at position 1 and a methoxymethyl substituent at position 2 of the cyclopropane ring. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol . Cyclopropane-containing compounds are valued in medicinal chemistry due to their rigid structure, which can enhance binding affinity to biological targets. This compound is primarily used as a synthetic intermediate in the preparation of complex molecules, including pharmaceuticals and bioactive agents .

Eigenschaften

Molekularformel |

C6H10O3 |

|---|---|

Molekulargewicht |

130.14 g/mol |

IUPAC-Name |

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C6H10O3/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 |

InChI-Schlüssel |

MEXFQILMFUCKDT-RFZPGFLSSA-N |

Isomerische SMILES |

COC[C@H]1C[C@H]1C(=O)O |

Kanonische SMILES |

COCC1CC1C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the enantioselective Michael Initiated Ring Closure (MIRC) reaction, which is known for its efficiency in generating cyclopropane rings with excellent enantioselectivity .

Industrial Production Methods

Industrial production methods for cyclopropane derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid has several applications in scientific research, including:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.

Materials Science: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations: Methoxymethyl vs. Hydroxymethyl

- (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid (CAS 66823-04-9) features a hydroxymethyl group and a phenyl substituent. However, the hydroxyl group may also reduce metabolic stability due to susceptibility to oxidation or conjugation reactions .

- Key Data: Property (1R,2S)-2-(Methoxymethyl) (1R,2S)-2-(Hydroxymethyl)-1-phenyl Molecular Formula C₆H₁₀O₃ C₁₁H₁₂O₃ Molecular Weight 130.14 g/mol 192.21 g/mol CAS Number Not explicitly provided 66823-04-9

Stereochemical Isomers

Functional Group Modifications: Methoxycarbonyl vs. Methoxymethyl

- (1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS 88335-86-8) replaces the methoxymethyl group with a methoxycarbonyl (-COOMe) group. The electron-withdrawing nature of the carbonyl group increases the acidity of the carboxylic acid (pKa ~2-3) compared to the methoxymethyl analogue (pKa ~4-5). This difference impacts salt formation and solubility in basic conditions .

Complex Substituents and Pharmacological Relevance

- (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (Vinyl-ACCA) () is a structurally constrained amino acid used in HCV protease inhibitors. The vinyl group introduces rigidity, while the amino and carboxylic acid groups enable hydrogen bonding with enzyme active sites. In contrast, the methoxymethyl group in the target compound may prioritize lipophilicity over hydrogen-bonding capacity .

Substituent Bulk and Conformational Effects

- rel-(1R,2S)-2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopropane-1-carboxylic acid (CAS 1820570-18-0) incorporates a piperidine-Boc group, significantly increasing steric bulk. Such modifications are common in prodrug strategies to enhance pharmacokinetics but may complicate synthetic scalability .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Application |

|---|---|---|---|---|---|

| (1R,2S)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid | Methoxymethyl | C₆H₁₀O₃ | 130.14 | Not provided | Synthetic intermediate |

| (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid | Hydroxymethyl, Phenyl | C₁₁H₁₂O₃ | 192.21 | 66823-04-9 | Bioactive agent research |

| (1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | Methoxycarbonyl | C₆H₈O₄ | 144.13 | 88335-86-8 | Pharmaceutical synthesis |

| (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (Vinyl-ACCA) | Vinyl, Amino | C₆H₉NO₂ | 127.14 | Not provided | HCV protease inhibition |

Biologische Aktivität

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid is a chiral compound belonging to the cyclopropane family, which has garnered attention in various fields including medicinal chemistry and agricultural science. Its unique structure imparts distinctive biological activities, making it a subject of interest for researchers aiming to explore its potential therapeutic applications.

The compound has a molecular formula of and features a cyclopropane ring with a methoxymethyl group and a carboxylic acid functional group. This configuration contributes to its chemical reactivity and potential interactions with biological systems.

The biological activity of (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate various biochemical pathways.

Key Interactions:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in ethylene biosynthesis in plants, particularly 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which plays a crucial role in fruit ripening. This inhibition can delay ripening processes and improve post-harvest quality of fruits .

- Receptor Binding : Preliminary studies suggest that the compound may interact with dopamine receptors, which could have implications in neurological research .

Biological Activities

Research has highlighted several notable biological activities associated with (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid:

- Inhibition of Ethylene Production : Studies indicate that this compound effectively inhibits ethylene production in various plant species, which is vital for controlling fruit ripening and senescence .

- Anti-inflammatory Properties : There are indications that the compound may possess anti-inflammatory effects, potentially making it useful in therapeutic applications for inflammatory diseases.

- Anticancer Activity : In vitro studies have suggested that derivatives of this compound can inhibit certain cancer cell lines, indicating potential as an anticancer agent.

Study 1: Inhibition of ACO2

A study conducted on Arabidopsis thaliana demonstrated that (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid exhibited significant inhibitory activity against the ACO2 enzyme. The binding affinity was evaluated using molecular docking techniques, revealing a strong interaction between the compound and the enzyme's active site.

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties of this compound were assessed using murine models. Results indicated a reduction in pro-inflammatory cytokines following treatment with (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid, suggesting its potential utility in managing inflammatory conditions.

Comparative Analysis

The biological activity of (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid can be compared to other cyclopropane derivatives. Below is a summary table illustrating differences in biological activities among related compounds:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid | Ethylene inhibition, anti-inflammatory | Delays fruit ripening; reduces inflammation |

| (1S,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid | Moderate ethylene inhibition | Less effective than (1R,2S) variant |

| Cyclopropane-1-carboxylic acid | Limited biological activity | Primarily used as a synthetic intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.